molecular formula C19H21Cl2N3O2 B4367924 [4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

Cat. No.: B4367924
M. Wt: 394.3 g/mol
InChI Key: DTONOCDMMAUBLP-UHFFFAOYSA-N
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Description

[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisoxazole core, which is known for its stability and versatility in chemical reactions. The presence of a piperazine ring and dichlorobenzyl group further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the benzisoxazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the dichlorobenzyl group through further substitution reactions. Each step requires specific reagents and conditions, such as the use of strong bases, solvents, and temperature control to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c20-14-6-5-13(16(21)11-14)12-23-7-9-24(10-8-23)19(25)18-15-3-1-2-4-17(15)26-22-18/h5-6,11H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTONOCDMMAUBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

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